
Dihydroherbimycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroherbimycin A is a compound derived from the bacterium Streptomyces sp. It is known for its potent antioxidant properties, which have been demonstrated in various assays. This compound is a reduced form of herbimycin A and has shown significant potential in therapeutic applications due to its ability to scavenge free radicals and inhibit lipid peroxidation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihydroherbimycin A is typically produced through the cultivation of Streptomyces sp. The bacterium is grown in a suitable medium, and the compound is extracted from the culture filtrate. The identification and purification of this compound involve several spectroscopic techniques, including infrared, ultraviolet, mass spectrum, and nuclear magnetic resonance assays .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fermentation of Streptomyces sp. followed by extraction and purification processes. The optimization of these processes is crucial for achieving high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Dihydroherbimycin A undergoes various chemical reactions, including oxidation and reduction. Its antioxidant activity is primarily due to its ability to donate hydrogen atoms, which neutralizes free radicals .
Common Reagents and Conditions: The compound is often tested in radical-scavenging assays using reagents like 1,1-diphenyl-picrylhydrazyl (DPPH). The conditions for these reactions typically involve specific concentrations of the compound and controlled environments to measure its efficacy .
Major Products Formed: The primary product formed from the reactions involving this compound is the neutralized free radical, which results from the compound’s hydrogen-donating ability. This reaction underscores its potential as a therapeutic antioxidant .
Wissenschaftliche Forschungsanwendungen
Dihydroherbimycin A has been extensively studied for its antioxidant properties. It has shown promise in the following areas:
Wirkmechanismus
Dihydroherbimycin A exerts its effects primarily through its antioxidant activity. It donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This mechanism involves the transfer of hydrogen atoms to reactive oxygen species, effectively scavenging these harmful molecules and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Herbimycin A: The parent compound from which dihydroherbimycin A is derived.
α-Tocopherol: A well-known antioxidant commonly used as a reference compound in assays.
Other Microbial Antioxidants: Compounds like carazostatin, thiazostatin, and benzastatin, which are also produced by microorganisms and exhibit antioxidant properties.
Uniqueness: this compound stands out due to its high radical-scavenging activity and potential therapeutic applications. Its ability to inhibit lipid peroxidation and neutralize free radicals more effectively than some other antioxidants highlights its uniqueness and potential as a new therapeutic agent .
Eigenschaften
Molekularformel |
C30H44N2O9 |
|---|---|
Molekulargewicht |
576.7 g/mol |
IUPAC-Name |
[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-20,22-dihydroxy-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate |
InChI |
InChI=1S/C30H44N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9+,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 |
InChI-Schlüssel |
QANBQEQVJJKJTJ-GDYSMBPZSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)\C)OC)OC(=O)N)\C)C)OC)OC |
Kanonische SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


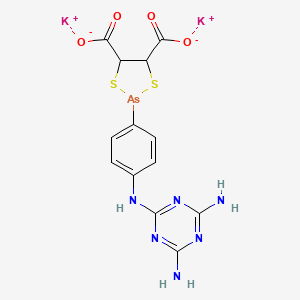
![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15073638.png)
![(8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B15073646.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(3-oxo-3-pentadecan-8-yloxypropyl)amino]hexanoate](/img/structure/B15073653.png)
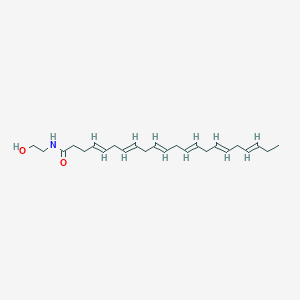
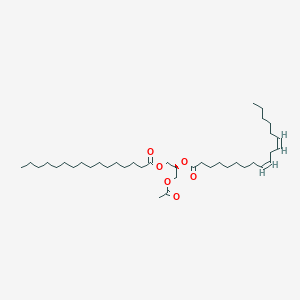
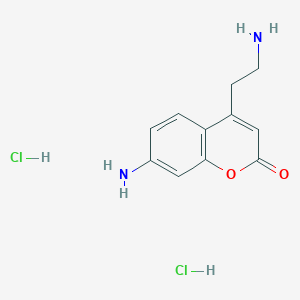
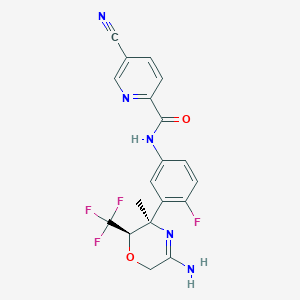
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate](/img/structure/B15073678.png)


![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine](/img/structure/B15073706.png)


